1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring multiple functional groups, including difluoromethyl, hydroxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps, including the formation of pyrazole rings and the introduction of difluoromethyl and nitro groups. Key steps may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Difluoromethyl Group: This step often involves difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone under metal-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. For instance:
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring, making it structurally similar.
3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride: Another similar compound with difluoromethyl and pyrazole moieties.
Uniqueness: 1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both difluoromethyl and nitro groups in the same molecule is relatively rare and can lead to unique interactions with biological targets .
Properties
Molecular Formula |
C12H15F2N5O4 |
---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H15F2N5O4/c1-7-4-12(21,9(13)14)18(16-7)10(20)11(2,3)17-6-8(5-15-17)19(22)23/h5-6,9,21H,4H2,1-3H3 |
InChI Key |
BUAWJPULXIFIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C(C)(C)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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